molecular formula C16H25N3O3 B3027440 tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate CAS No. 1286274-84-7

tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate

Cat. No.: B3027440
CAS No.: 1286274-84-7
M. Wt: 307.39
InChI Key: PFAMFNIEJDWGSS-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O3 It is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl ester and an aminopyridinyl group

Preparation Methods

The synthesis of tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(5-nitropyridin-2-yloxy)piperidine-1-carboxylic acid tert-butyl ester.

    Reduction Reaction: The nitro group is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas.

    Purification: The product is purified by filtration and evaporation of the solvent under vacuum to obtain this compound.

Chemical Reactions Analysis

tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the aminopyridinyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminopyridinyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridinyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to differences in their chemical reactivity and biological activity. The unique combination of the tert-butyl ester and aminopyridinyl group in this compound makes it particularly interesting for research and development.

Properties

IUPAC Name

tert-butyl 4-[(5-aminopyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-14-5-4-13(17)10-18-14/h4-5,10,12H,6-9,11,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAMFNIEJDWGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121174
Record name 1-Piperidinecarboxylic acid, 4-[[(5-amino-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-84-7
Record name 1-Piperidinecarboxylic acid, 4-[[(5-amino-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[(5-amino-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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